
Fluorescein biotin
Übersicht
Beschreibung
Fluorescein biotin is a bifunctional conjugate that combines the fluorescent properties of fluorescein with the high-affinity biotin-avidin/streptavidin interaction. This compound is widely used in biochemical assays for detecting and quantifying biotin-binding proteins (e.g., avidin, streptavidin) via fluorescence or absorbance measurements . Its structure enables efficient energy transfer and signal amplification, making it a critical tool in applications such as immunohistochemistry, flow cytometry, and fluorescence polarization assays .
Vorbereitungsmethoden
Chemical Synthesis of Fluorescein Biotin
Core Reaction Mechanisms
This compound is synthesized through covalent conjugation of fluorescein isothiocyanate (FITC) or succinimidyl ester derivatives to biotin’s primary amine group. The reaction typically occurs in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction efficiency . A critical factor is the molar ratio of fluorescein to biotin, which ranges from 1:1 to 1:5, depending on the desired degree of labeling (DoL) . For example, adding 20 µL of 5 mg/mL FITC in DMSO per milligram of biotin achieves optimal conjugation yields .
Linker Design and Optimization
The spacer between fluorescein and biotin profoundly impacts binding affinity and fluorescence quenching. Studies comparing ethylene diamine, hexanoic acid, and tetraethylene glycol linkers reveal that shorter, hydrophilic linkers (e.g., ethylene diamine) minimize steric hindrance, enabling non-cooperative binding to avidin tetramers . In contrast, hydrophobic linkers like hexanoic acid reduce solubility, necessitating co-solvents such as methanol or DMF .
Table 1: Linker Properties and Conjugation Efficiency
Linker Type | Length (Å) | Hydrophobicity | Binding Efficiency (%) | Fluorescence Quenching (%) |
---|---|---|---|---|
Ethylene diamine | 4.2 | Low | 98 ± 2 | 84–88 |
Hexanoic acid | 10.5 | High | 76 ± 5 | 45–50 |
Tetraethylene glycol | 15.3 | Moderate | 85 ± 3 | 60–65 |
Purification and Characterization
Dialysis and Chromatography
Unreacted FITC and biotin are removed via dialysis against phosphate-buffered saline (PBS) using membranes with a 10 kDa molecular weight cutoff . For small-scale preparations, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column achieves >95% purity . Elution gradients of 20%–80% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes effectively separate this compound from byproducts .
Spectrophotometric Analysis
The degree of labeling (DoL) is calculated using absorbance measurements at 494 nm (fluorescein) and 280 nm (biotin) . A correction factor of 0.35 accounts for fluorescein’s contribution at 280 nm :
{494} - 0.35 \times A{280})}{\varepsilon_{494} \times c}
where and is the biotin concentration (mg/mL).
Solvent | Solubility (mg/mL) | Storage Temperature | Stability Period |
---|---|---|---|
DMSO | 25 | -20°C | 6 months |
Methanol | 15 | -20°C | 3 months |
Water | 0.5 | 4°C | 2 weeks |
Functional Validation
Streptavidin Binding Assays
This compound’s binding capacity is quantified via fluorescence quenching upon streptavidin addition. A 1:4 molar ratio of this compound to streptavidin results in 84%–88% quenching, confirming high-affinity binding . Dynamic light scattering (DLS) further verifies complex formation, with hydrodynamic diameters increasing from 5 nm (free this compound) to 12 nm (streptavidin-bound) .
Applications in Imaging
In confocal microscopy, this compound-labeled antibodies exhibit a signal-to-noise ratio of 15:1 when targeting cell surface receptors, outperforming direct FITC conjugates by 40% . This enhancement stems from reduced non-specific binding due to biotin’s directional coupling .
Troubleshooting and Optimization
Common Synthesis Issues
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Low Yield : Caused by incomplete dissolution of biotin in DMSO. Solution: Pre-warm DMSO to 37°C and sonicate for 10 minutes .
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Aggregation : Add 0.01% Tween-20 to storage buffers to prevent hydrophobic interactions .
Scaling-Up Production
Pilot-scale synthesis (10–100 mg) requires continuous-flow reactors to maintain stoichiometric control. A residence time of 30 minutes at 25°C ensures consistent DoL values (±5%) across batches .
Analyse Chemischer Reaktionen
Fluorescein Biotin in RNA Labeling
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Transcription Initiation: Modified adenosine nucleotides, including fluorescein-linked derivatives, can initiate transcription, leading to site-specific labeling of RNA with fluorophores .
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5' End Modification: N6-modified adenosine derivative-initiated transcription synthesizes 5' end modified RNA with a free phosphate group, allowing for further derivatization .
Detection and Quantification
This compound is widely used to detect and quantify molecules labeled with biotin. Labeling can be achieved through various methods, including:
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Enzymatic labeling
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Chemical modification
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Photolabeling
The strong binding between biotin and streptavidin, coupled with the fluorescence of fluorescein, allows for sensitive and specific detection of biotinylated molecules.
Data
Table 1: Volume of DMSO needed to reconstitute specific mass of this compound to a given concentration
0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | |
---|---|---|---|---|---|
1 mM | 120.335 µL | 601.677 µL | 1.203 mL | 6.017 mL | 12.034 mL |
5 mM | 24.067 µL | 120.335 µL | 240.671 µL | 1.203 mL | 2.407 mL |
10 mM | 12.034 µL | 60.168 µL | 120.335 µL | 601.677 µL | 1.203 mL |
This table provides guidance on preparing stock solutions of this compound using DMSO .
Issues with Photostability
Biotin-4-fluorescein is susceptible to photosensitized oxidation, which can produce biotin sulfoxides . This can affect the quantitation of binding sites when using this fluorescent probe .
Alternatives
Wissenschaftliche Forschungsanwendungen
Detection of Biotin Binding Sites
One of the primary applications of fluorescein biotin is the detection of biotin binding sites on proteins. This is achieved through fluorescence assays that utilize the high-affinity interaction between biotin and avidin or streptavidin. For instance, biotin-4-fluorescein (B4F) serves as a molecular probe to measure the concentration of avidin in samples by monitoring fluorescence changes during binding events. The degree of fluorescence quenching correlates with the concentration of functional avidin, allowing for precise quantification in complex biological samples .
Measurement of Biotinylation Levels
This compound can also be employed to assess the degree of biotinylation in proteins. By incorporating fluorescein-labeled biotin into protein samples, researchers can determine how many biotin molecules are attached to a given protein. This is particularly useful in characterizing recombinant proteins or studying post-translational modifications .
Quantitative Assays Using Fluorescence Quenching
The fluorescence quenching effect observed with B4F is exploited in quantitative assays to evaluate the number of biotin binding sites per streptavidin quantum dot (QD). This method involves titrating QDs with B4F and measuring fluorescence changes, which provide insights into the binding capacity and efficiency of various QD conjugates .
Imaging and Tracking Cellular Structures
This compound is also utilized for imaging cellular structures. By conjugating this compound to specific biomolecules, researchers can visualize and track these molecules within live cells. This application is critical for studying cellular processes such as receptor dynamics, endocytosis, and intracellular transport mechanisms .
Polar Tracers in Cell Biology
In cell biology, this compound acts as a polar tracer that can be microinjected into cells to study cell morphology and interactions. This application helps researchers understand cellular behaviors such as fusion events and membrane permeability .
Development of Therapeutic Agents
Recent studies have explored the synthesis of fluorescein- and biotin-labeled compounds for therapeutic applications, particularly targeting specific receptors like CXCR4. These compounds are designed to enhance drug delivery systems by improving targeting accuracy through bioconjugation techniques .
Multicolor Flow Cytometry Analysis
This compound's compatibility with flow cytometry allows for multicolor analysis of cell populations by employing streptavidin-conjugated QDs labeled with different fluorescent dyes. This technique enables detailed phenotypic characterization of cells based on surface markers, which is vital for immunology research and clinical diagnostics .
Table 1: Summary of Applications and Findings
Wirkmechanismus
Mechanism: Fluorescein Biotin exerts its effects through the strong binding of the biotin moiety to avidin or streptavidin. This interaction is highly specific and stable, allowing for the precise labeling and detection of biotinylated molecules .
Molecular Targets and Pathways: The primary molecular targets of this compound are avidin and streptavidin proteins. The binding of biotin to these proteins triggers a fluorescence quenching effect, which can be measured to quantify the interaction .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Biotin-4-Fluorescein
Biotin-4-fluorescein (B4F) is a derivative optimized for rapid binding kinetics and enhanced fluorescence quenching upon avidin interaction. Key distinctions from conventional fluorescein biotin include:
- Binding Kinetics : B4F binds to avidin/streptavidin 5–10× faster than this compound, enabling real-time analysis .
- Fluorescence Quenching : The strong quenching effect of B4F (up to 95% reduction in fluorescence upon avidin binding) allows precise quantification of biotin-binding sites in streptavidin-conjugated quantum dots (QDs) .
- Sensitivity : B4F exhibits a lower limit of detection (LOD) in fluorescence polarization assays due to its higher quantum yield (Φ = 0.79 vs. Φ = 0.65 for this compound) .
Table 1. Optical and Functional Properties of this compound and Derivatives
Other Fluorescent Biotin Derivatives
(a) Cy5-Biotin
Cy5-biotin is preferred for near-infrared (NIR) imaging due to its longer emission wavelength (669 nm), which minimizes background autofluorescence in biological samples. However, its lower quantum yield (Φ = 0.27) limits sensitivity compared to fluorescein-based derivatives .
(b) Alexa Fluor-Labeled Biotin
Alexa Fluor 488-biotin conjugates (e.g., Alexa 488-streptavidin) demonstrate superior photostability and brightness compared to this compound. However, they are less cost-effective and require specialized equipment for NIR detection .
This compound in Diagnostic Assays
This compound is integral to loop-mediated isothermal amplification (LAMP) coupled with lateral flow detection. For example, in detecting grass carp reovirus (GCRV), fluorescein-labeled probes paired with biotinylated primers achieved a detection limit of 970 fg, demonstrating robustness in field diagnostics despite lower sensitivity than qPCR .
Biotin-4-Fluorescein in Nanotechnology
B4F is critical for characterizing streptavidin-conjugated QDs. Studies show that amphiphilic poly(acrylic acid) QDs (ITK SAv QDs) exhibit 5–30× more biotin-binding sites than polyethylene glycol (PEG)-modified QDs, validated via B4F fluorescence quenching .
Limitations of Fluorescein Derivatives
Conventional this compound suffers from aggregation-induced fluorescence quenching in solid-state applications, a challenge partially mitigated by B4F’s optimized structure .
Biologische Aktivität
Fluorescein biotin, specifically biotin-4-fluorescein (B4F), is a bioconjugate that combines the fluorescent properties of fluorescein with the strong binding affinity of biotin to avidin or streptavidin. This compound has garnered attention in various biological applications, particularly in bioanalytics, molecular imaging, and as a tool for studying protein interactions. The following sections detail its biological activity, including mechanisms of action, quantitative assays, and case studies.
This compound operates primarily through its interaction with avidin and streptavidin, which are proteins known for their high affinity for biotin. The binding of B4F to these proteins results in significant fluorescence quenching, allowing for quantification of binding events. This property is exploited in various assays to measure concentrations of streptavidin or avidin in solution.
- Binding Affinity : B4F exhibits exceptionally fast and tight binding to avidin and streptavidin, with a strong quenching effect observed upon binding. Studies have shown that the association kinetics allow equilibrium to be reached within 30 minutes .
Quantitative Assays
This compound is utilized in several quantitative assays due to its fluorescence properties. One notable method is the fluorescence quenching assay, which measures the extent of fluorescence decrease as a function of the concentration of the target protein.
Table 1: Summary of Fluorescence Quenching Assays Using B4F
Case Study 1: Rapid Biotinylation Techniques
A study demonstrated a rapid one-step method for biotinylation using this compound on biological surfaces. The method involved incubating cells with a buffer containing FSL-biotin at varying concentrations (0.5–50 µM), showing that biotinylation could be achieved efficiently without affecting cell viability or function . The resultant biotin-labeled cells maintained their labels for over 24 hours, indicating stability in biological applications.
Case Study 2: High-Throughput Screening for Antibiotic Targets
In research targeting Mycobacterium tuberculosis, this compound was incorporated into a high-throughput screening assay to evaluate the activity of enzymes involved in biotin biosynthesis. The assay allowed for continuous monitoring of enzyme activity through fluorescence displacement, establishing a new approach to identify potential antibiotic targets .
Research Findings
Recent studies have highlighted the versatility and effectiveness of this compound in various applications:
- Enhanced Sensitivity : The competitive binding assay developed using B4F provides a significant increase in sensitivity compared to traditional methods, making it suitable for low-abundance targets .
- Broad Applicability : this compound has been successfully applied in diagnostics, histology, and molecular biology techniques due to its robust fluorescent properties and ease of use .
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting biotin-binding sites using fluorescein biotin in vitro?
this compound is commonly used as a non-radioactive alternative to quantify biotin-binding proteins (e.g., avidin, streptavidin) via fluorescence quenching. When this compound binds to these proteins, its fluorescence or absorbance is reduced due to proximity-induced quenching. A fluorescence polarization assay can be employed, where competitive binding between this compound and biotinylated analytes is measured to determine binding affinity and site occupancy . For reproducibility, ensure purity (>98%) and validate quenching efficiency using spectrophotometric or fluorometric titration .
Q. How can this compound be integrated into molecular probes for cellular imaging?
this compound is conjugated to ligands (e.g., lectins, antibodies) via NHS ester or isothiocyanate chemistry. For example, fluorescein-labeled lectins (e.g., Erythrina Cristagalli Lectin) are used to track glycoconjugate distribution in cell membranes. Post-conjugation, validate probe specificity using blocking controls (e.g., free biotin) and confirm cellular uptake via fluorescence microscopy . Note that fluorescein’s pH sensitivity may require buffered imaging media to stabilize signals .
Advanced Research Questions
Q. What experimental strategies mitigate signal limitations in this compound-based assays compared to enzyme-linked biotin systems?
this compound has limited signal amplification due to a 1:1 biotin-fluorophore ratio, unlike enzyme-linked biotin (e.g., HRP-biotin). To enhance sensitivity:
- Use avidin-biotin complex (ABC) techniques with multiple biotin-binding sites for signal amplification .
- Pair this compound with secondary probes (e.g., streptavidin-conjugated quantum dots) for multiplexed detection .
- Optimize imaging parameters (e.g., laser intensity, exposure time) to maximize signal-to-noise ratios in fluorescence-based assays .
Q. How can researchers resolve contradictions in apoptotic activity data when using this compound-conjugated compounds?
Discrepancies in apoptosis rates (e.g., 23% vs. 71% in MOLT-3 cells) may arise from conjugation efficiency, cellular uptake, or probe stability. To address this:
- Quantify biotinylation efficiency via MALDI-TOF or HPLC .
- Compare apoptosis using complementary methods (e.g., flow cytometry for low-density nuclei vs. MTS assays for metabolic activity) .
- Validate results with dose-response curves and statistical rigor (e.g., ANOVA for triplicate experiments) .
Q. What synthetic challenges arise when conjugating this compound to complex biomolecules, and how are they addressed?
Coupling this compound to amines (e.g., lentiginosine derivatives) requires precise pH control and protecting group strategies. For example:
- Activate carboxyl groups with ethyl chloroformate before coupling to amines .
- Purify intermediates via reverse-phase HPLC to remove unreacted fluorescein isothiocyanate (FITC) .
- Confirm conjugation success using ESI-MS and NMR, adjusting solvent systems (e.g., DMF/EtN) to minimize side reactions .
Q. Methodological Considerations
Q. How should researchers design controls for this compound-based assays to ensure specificity?
- Negative controls : Use non-biotinylated analogs or free fluorescein to assess background fluorescence .
- Competition assays : Pre-incubate with excess biotin to block binding sites and confirm signal reduction .
- Cross-reactivity checks : Test against structurally similar proteins (e.g., neutravidin vs. streptavidin) .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound experiments?
Eigenschaften
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVSXUVAYGNGJQ-INIOENKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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